molecular formula C7H8ClIN2 B13153708 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole

Katalognummer: B13153708
Molekulargewicht: 282.51 g/mol
InChI-Schlüssel: SDYUDXSUWYCBLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloromethyl, cyclopropyl, and iodo groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyrazoles, while oxidation or reduction can yield different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

    Material Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use this compound to study the biological activity of pyrazole derivatives and their interactions with various biological targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the chloromethyl and iodo groups can enhance the compound’s binding affinity and selectivity for specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Chloromethyl)-2-methoxy-benzaldehyde: This compound contains a chloromethyl group and a methoxy group, similar to the chloromethyl and cyclopropyl groups in 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole.

    5-(Hydroxymethyl)furfural: This compound is structurally similar due to the presence of a hydroxymethyl group, analogous to the chloromethyl group in the pyrazole derivative.

Uniqueness

This compound is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloromethyl and iodo groups allows for diverse chemical reactivity, while the cyclopropyl group adds rigidity and influences the compound’s overall conformation.

Eigenschaften

Molekularformel

C7H8ClIN2

Molekulargewicht

282.51 g/mol

IUPAC-Name

5-(chloromethyl)-1-cyclopropyl-4-iodopyrazole

InChI

InChI=1S/C7H8ClIN2/c8-3-7-6(9)4-10-11(7)5-1-2-5/h4-5H,1-3H2

InChI-Schlüssel

SDYUDXSUWYCBLH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C(=C(C=N2)I)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.